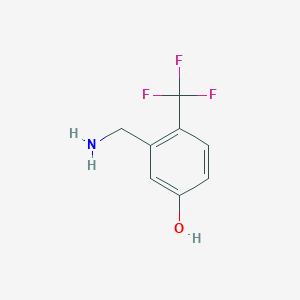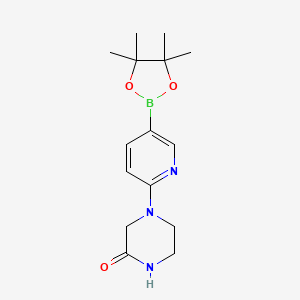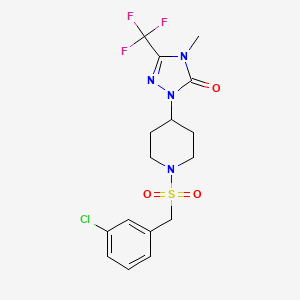![molecular formula C12H18Cl2N4O B2756189 [2-(Aminomethyl)-4-methylpiperazin-1-yl]-(2-chloropyridin-4-yl)methanone;hydrochloride CAS No. 1588326-34-4](/img/structure/B2756189.png)
[2-(Aminomethyl)-4-methylpiperazin-1-yl]-(2-chloropyridin-4-yl)methanone;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[2-(Aminomethyl)-4-methylpiperazin-1-yl]-(2-chloropyridin-4-yl)methanone;hydrochloride” is a chemical compound with the molecular formula C12H18Cl2N4O . It’s closely related to (4-(Aminomethyl)piperidin-1-yl)(phenyl)methanone hydrochloride, which has a CAS Number of 1286264-52-5 .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.科学的研究の応用
Materials Science: Creation of Glassy Gels
Researchers have developed a new class of materials known as “glassy gels” which are hard and difficult to break, containing more than 50% liquid . These materials combine the properties of glassy polymers and gels, making them stretchable and highly adhesive. The unique composition of glassy gels, which includes ionic liquids, allows them to be efficient conductors of electricity, surpassing common plastics in this regard . The potential applications of glassy gels in materials science are vast, ranging from durable coatings to flexible electronics.
Medicine: Cancer Care Transformation
In the medical field, a copilot application using advanced AI reasoning capabilities is being used to transform cancer care . This application assists healthcare providers in creating tailored workup plans for cancer patients, identifying missing diagnostics, and making evidence-based decisions about cancer screening and treatment. The integration of patient medical data with clinical knowledge through AI is a groundbreaking application that could significantly improve patient outcomes and streamline the treatment process.
Chemistry: Electrochemical Applications
The compound’s relevance in chemistry can be linked to its potential use in electrochemical methods. Electrochemistry is crucial for various applications, including energy storage and conversion, analytical chemistry, and sensors . Understanding and applying electrochemical principles can lead to advancements in battery technology, corrosion prevention, and environmental monitoring.
Biology: Drug Development and Screening
In biology, the compound could play a role in drug development and screening processes. Techniques like LC/MS (Liquid Chromatography/Mass Spectrometry) are essential in identifying promising samples early in the drug selection process . The compound’s properties may be utilized in assays and analytical methods to expedite the discovery of new pharmaceuticals.
Physics: Nonequilibrium Statistical Physics
The compound may find applications in the study of nonequilibrium statistical physics, particularly in understanding phenomena such as dislocations in deforming crystals or chaotic behaviors in thermally driven systems . Effective temperature analyses in these systems can lead to broader applications of statistical concepts in physics.
Extended Reality in Medicine
Extended reality (XR) technologies are being explored for their potential in medical applications, such as 3D imaging for diagnosis and treatment . The compound could be involved in the development of materials or sensors that enhance the capabilities of XR technologies, leading to more immersive and accurate medical simulations and diagnostics.
特性
IUPAC Name |
[2-(aminomethyl)-4-methylpiperazin-1-yl]-(2-chloropyridin-4-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4O.ClH/c1-16-4-5-17(10(7-14)8-16)12(18)9-2-3-15-11(13)6-9;/h2-3,6,10H,4-5,7-8,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQQHOKNANDQMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)CN)C(=O)C2=CC(=NC=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 5-[[(Z)-(2-chlorophenyl)methylideneamino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2756107.png)

![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2756110.png)

![4-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2756114.png)
![2-chloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2756116.png)

![(E)-N-(cyanomethyl)-3-[2-(difluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2756121.png)
![3-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2756122.png)
![(Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2756123.png)

![N-(3-chlorophenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2756126.png)

![1-(4-methoxyphenyl)-5-oxo-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)pyrrolidine-3-carboxamide](/img/structure/B2756129.png)